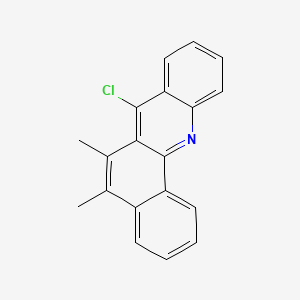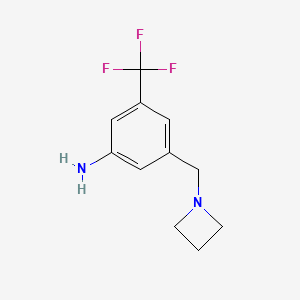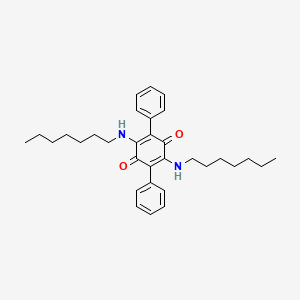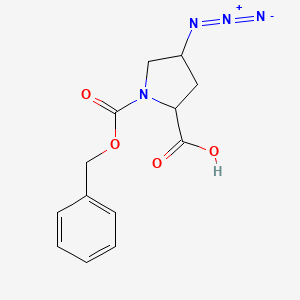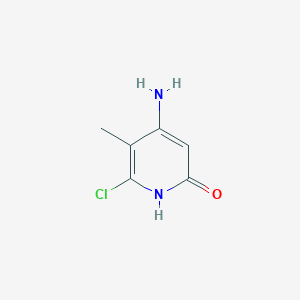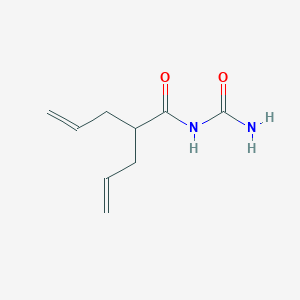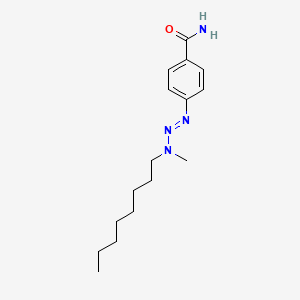
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- is an organic compound with the molecular formula C₁₆H₂₆N₄O and a molecular weight of 290.404 g/mol . This compound is characterized by the presence of a benzamide group attached to a triazenyl moiety, which includes a methyl and an octyl group. It is known for its applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- typically involves the reaction of N-methyl octylamine with p-aminobenzamide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: N-methyl octylamine and p-aminobenzamide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazenyl group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- involves its interaction with molecular targets such as DNA and proteins. The triazenyl group can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer research .
類似化合物との比較
Similar Compounds
- Benzamide, 4-(3,3-dimethyl-1-triazenyl)-N-(1-methylethyl)-
- Benzamide, N-(1-methylethyl)-4-(3-methyl-1-triazenyl)-
- Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)-
Uniqueness
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and octyl groups on the triazenyl moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
66521-49-1 |
|---|---|
分子式 |
C16H26N4O |
分子量 |
290.40 g/mol |
IUPAC名 |
4-[[methyl(octyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C16H26N4O/c1-3-4-5-6-7-8-13-20(2)19-18-15-11-9-14(10-12-15)16(17)21/h9-12H,3-8,13H2,1-2H3,(H2,17,21) |
InChIキー |
MTUACXRMFCGUJI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


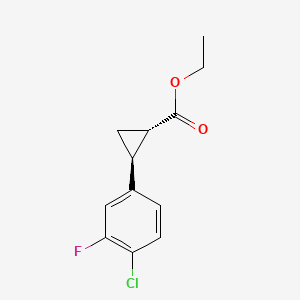
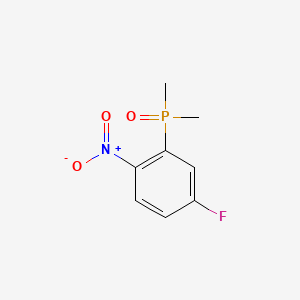
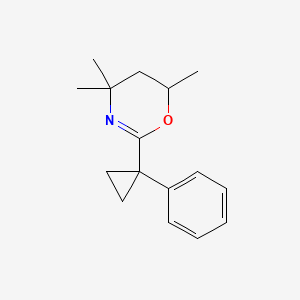
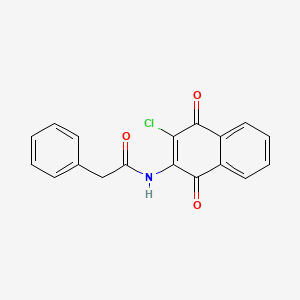
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
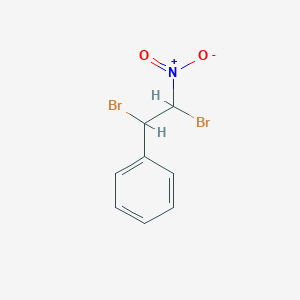
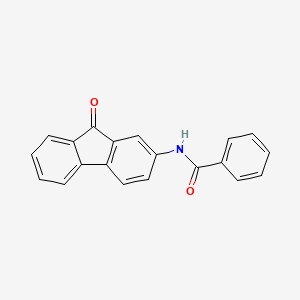
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
